Peli1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H16O4 |

|---|---|

Molecular Weight |

320.3 g/mol |

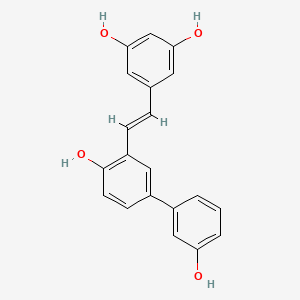

IUPAC Name |

5-[(E)-2-[2-hydroxy-5-(3-hydroxyphenyl)phenyl]ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C20H16O4/c21-17-3-1-2-14(11-17)15-6-7-20(24)16(10-15)5-4-13-8-18(22)12-19(23)9-13/h1-12,21-24H/b5-4+ |

InChI Key |

YZMSGTAAJTUBNJ-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)/C=C/C3=CC(=CC(=C3)O)O |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)C=CC3=CC(=CC(=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Peli1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pellino-1 (Peli1) is a crucial E3 ubiquitin ligase that functions as a scaffold protein in various inflammatory and oncogenic signaling pathways. Its role in mediating protein ubiquitination makes it a key regulator of immune responses and cellular processes such as cell survival and proliferation. The dysregulation of Peli1 activity has been implicated in the pathogenesis of numerous diseases, including inflammatory disorders and cancer. This has led to the development of targeted inhibitors, among which Peli1-IN-1 has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, its effects on downstream signaling pathways, and the experimental methodologies used for its characterization.

Introduction to Peli1

Peli1 is a member of the Pellino family of E3 ubiquitin ligases, characterized by the presence of a C-terminal RING-like domain responsible for its catalytic activity and an N-terminal forkhead-associated (FHA) domain that mediates interactions with phosphorylated proteins.[1] Peli1 plays a pivotal role in the regulation of innate and adaptive immunity by participating in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2]

Upon receptor stimulation, Peli1 is recruited to signaling complexes where it catalyzes the ubiquitination of various substrate proteins. Peli1 can assemble both K48- and K63-linked polyubiquitin chains, leading to different downstream consequences. K48-linked ubiquitination typically targets proteins for proteasomal degradation, while K63-linked ubiquitination often serves as a scaffold for the recruitment of other signaling molecules, facilitating signal propagation.[3] Key signaling pathways modulated by Peli1 include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, both of which are central to inflammatory responses.[4][5]

This compound: A Potent Inhibitor of Peli1

This compound, also known as compound 3d and BBT-401, is a resveratrol-derived small molecule inhibitor of Peli1.[6][7] It has been identified as a potent and selective inhibitor with therapeutic potential in inflammatory diseases and cancer.[4][8]

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the protein-protein interactions essential for Peli1's function as a scaffold and E3 ligase.[7]

-

Binding Affinity: this compound exhibits a direct binding affinity for Peli1, with a dissociation constant (Kd) of 8.2 μM as determined by fluorescence quenching assays.[7]

-

Inhibition of Substrate Interaction: this compound has been shown to markedly interrupt the interaction between Peli1 and its substrate proteins, such as the transcription factors SNAIL and SLUG.[7] By preventing this interaction, this compound effectively blocks the Peli1-mediated ubiquitination and subsequent stabilization of these proteins, which are key drivers of epithelial-mesenchymal transition (EMT) and cancer metastasis.

The precise binding site of this compound on the Peli1 protein has not yet been fully elucidated. However, its ability to disrupt protein-protein interactions suggests that it may bind to a region critical for substrate recognition, potentially within or near the FHA domain, or induce a conformational change that prevents substrate binding.

Impact on Downstream Signaling Pathways

By inhibiting Peli1's function, this compound modulates the activity of several key downstream signaling pathways that are crucial for inflammation and cell survival.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Peli1 is known to positively regulate the canonical NF-κB pathway by mediating the ubiquitination of upstream signaling components like TRAF6 and RIPK1.[6] Inhibition of Peli1 by this compound is expected to dampen NF-κB activation, thereby reducing the production of pro-inflammatory cytokines. Preclinical studies with BBT-401 have shown that by blocking Peli1 activity, it prevents the inflammatory processes promoted by MyD88 and NF-κB.[8]

MAPK Signaling Pathway

The MAPK pathway, which includes cascades such as JNK and p38, is also involved in inflammatory responses. Peli1 can activate the MAPK pathway through the ubiquitination of TRAF6 and RIP1.[6] By inhibiting Peli1, this compound can attenuate the activation of these MAPK cascades, further contributing to its anti-inflammatory effects.

Peli1 Signaling Overview

The following diagram illustrates the central role of Peli1 in key signaling pathways and the point of intervention for this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Binding Affinity of this compound

| Compound | Target | Assay Type | Dissociation Constant (Kd) | Reference |

| This compound (compound 3d) | Peli1 | Fluorescence Quenching | 8.2 μM | [7] |

Table 2: Preclinical and Clinical Observations for BBT-401 (this compound)

| Study Type | Model/Population | Dosing | Key Findings | Reference |

| Preclinical | Mouse and rat models of ulcerative colitis | Daily oral administration | Significant reduction in disease symptoms. No systemic exposure observed. | [8] |

| Phase 1 Clinical Trial | 80 healthy volunteers | Single and multiple ascending doses | Generally safe and well-tolerated. Not detectable in blood, confirming colon-targeted effect. | [8] |

| Phase 2a Clinical Trial | Patients with active ulcerative colitis | 800mg once or twice daily | Did not meet the primary efficacy endpoint of clinical response rate at Day 57. Met primary safety endpoints. | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro Ubiquitination Assay

This assay is fundamental to confirming the E3 ligase activity of Peli1 and the inhibitory effect of this compound.

Objective: To determine if Peli1 can ubiquitinate a specific substrate in vitro and if this compound can inhibit this activity.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant human Peli1 (E3 ligase)

-

Recombinant substrate protein (e.g., SNAIL, SLUG, or a generic substrate)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate protein and ubiquitin

Procedure:

-

Prepare a reaction mixture containing E1, E2, ubiquitin, and the substrate protein in the ubiquitination buffer.

-

Add recombinant Peli1 to the reaction mixture.

-

For the inhibition assay, pre-incubate Peli1 with varying concentrations of this compound before adding it to the reaction mixture. A DMSO control should be included.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30-37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot analysis using antibodies against the substrate protein to visualize the appearance of higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Expected Outcome: In the absence of the inhibitor, a ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed. This compound should lead to a dose-dependent decrease in the intensity of these ubiquitinated bands.

Experimental Workflow:

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to investigate protein-protein interactions.

Objective: To determine if this compound can disrupt the interaction between Peli1 and its substrate proteins (e.g., SNAIL/SLUG).

Materials:

-

Cell line expressing tagged versions of Peli1 and the substrate protein (e.g., Flag-Peli1 and HA-SNAIL)

-

Cell lysis buffer

-

Antibody against one of the tagged proteins (e.g., anti-Flag antibody) conjugated to agarose beads

-

This compound

-

Western blotting reagents and antibodies against both tagged proteins

Procedure:

-

Culture cells and treat with this compound or DMSO (control) for a specified time.

-

Lyse the cells and collect the protein lysate.

-

Incubate the cell lysate with the antibody-conjugated beads to immunoprecipitate the target protein (e.g., Flag-Peli1) and any interacting partners.

-

Wash the beads to remove non-specific binding proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both Peli1 and the substrate protein.

Expected Outcome: In the control sample, both Peli1 and its interacting partner will be detected in the eluate. In the this compound treated sample, the amount of the co-immunoprecipitated substrate protein should be reduced in a dose-dependent manner.

Fluorescence Quenching Assay

This biophysical assay is used to determine the binding affinity between two molecules.

Objective: To quantify the binding affinity (Kd) of this compound to Peli1.

Materials:

-

Purified recombinant Peli1 protein

-

This compound

-

Fluorometer

-

Buffer solution

Procedure:

-

Prepare a solution of Peli1 at a fixed concentration.

-

Measure the intrinsic fluorescence of Peli1 (typically due to tryptophan residues).

-

Titrate increasing concentrations of this compound into the Peli1 solution.

-

Measure the fluorescence intensity after each addition of this compound.

-

The binding of this compound to Peli1 will cause a quenching (decrease) of the intrinsic fluorescence.

-

Plot the change in fluorescence against the concentration of this compound and fit the data to a binding equation to calculate the dissociation constant (Kd).

Conclusion

This compound is a potent and specific inhibitor of the E3 ubiquitin ligase Peli1. Its mechanism of action involves the direct binding to Peli1 and the subsequent disruption of its interaction with substrate proteins. This leads to the inhibition of downstream inflammatory and oncogenic signaling pathways, primarily the NF-κB and MAPK pathways. While preclinical studies have demonstrated its potential, clinical trials in ulcerative colitis have not yet met their primary efficacy endpoints, highlighting the need for further optimization and investigation into its therapeutic applications. The experimental protocols outlined in this guide provide a framework for the continued study and characterization of Peli1 inhibitors, which hold promise for the treatment of a range of diseases driven by Peli1 dysregulation.

References

- 1. Bridge Biotherapeutics Presents Phase 2a Clinical Trial Results For BBT-401, a Drug Candidate to Treat Ulcerative Colitis [prnewswire.com]

- 2. Application of a Fluorescence Recovery-based Polo-like Kinase 1 Binding Assay to Polo-like Kinase 2 and Polo-like Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. miledeep.com [miledeep.com]

- 5. embopress.org [embopress.org]

- 6. Biology of Pellino1: a potential therapeutic target for inflammation in diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Development of Peli1-IN-1

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a novel inhibitor of the E3 ubiquitin ligase Pellino-1 (Peli1). This document details the quantitative data associated with its efficacy, the experimental protocols used in its characterization, and the signaling pathways it modulates.

Introduction

Pellino-1 (Peli1) is a RING-type E3 ubiquitin ligase that plays a critical role in regulating innate and adaptive immunity, inflammation, and oncogenesis.[1] It functions by mediating the ubiquitination of target proteins, thereby controlling their stability, localization, and activity.[1] Peli1 is implicated in various signaling pathways, including those initiated by Toll-like receptors (TLRs), interleukin-1 receptors (IL-1Rs), and T-cell receptors (TCRs).[1] Its involvement in promoting tumor invasion and metastasis has identified it as a promising therapeutic target, particularly in aggressive cancers such as triple-negative breast cancer (TNBC).[1]

This compound (also referred to as compound 3d) is a potent and selective inhibitor of Peli1, developed from a natural stilbene framework inspired by resveratrol.[1] Preclinical studies have demonstrated its potential as an anti-metastatic agent.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Assay | Source |

| Binding Affinity (Kd) | 8.2 μM | Fluorescence Quenching Assay | [1] |

| Inhibitory Concentration (IC50) | >10000 nM | Not Specified | [2] |

Note: The reported IC50 value from a commercial vendor appears inconsistent with the characterization of this compound as a "potent" inhibitor in the primary literature. Further clarification from the primary source is needed to resolve this discrepancy.

Core Experimental Protocols

This section details the methodologies for the key experiments cited in the discovery and initial characterization of this compound.

Fluorescence Quenching Assay

Objective: To determine the binding affinity (Kd) of this compound to the Peli1 protein.

Methodology:

-

Protein Preparation: Recombinant human Peli1 protein is purified and prepared in a suitable buffer.

-

Ligand Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

-

Fluorescence Measurement: The intrinsic tryptophan fluorescence of the Peli1 protein is measured using a spectrofluorometer. The excitation wavelength is typically set to 280 nm or 295 nm, and the emission spectrum is recorded from approximately 300 nm to 400 nm.

-

Titration: Aliquots of the this compound serial dilutions are added to the Peli1 protein solution. After an incubation period to allow for binding equilibrium, the fluorescence spectrum is recorded.

-

Data Analysis: The quenching of tryptophan fluorescence upon ligand binding is analyzed. The change in fluorescence intensity is plotted against the ligand concentration, and the data is fitted to a binding isotherm equation to calculate the dissociation constant (Kd).[1]

Co-Immunoprecipitation (Co-IP)

Objective: To confirm that this compound disrupts the interaction between Peli1 and its substrate proteins, SNAIL/SLUG.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., a triple-negative breast cancer cell line) is cultured. Cells are then treated with this compound or a vehicle control for a specified duration.

-

Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for Peli1. The resulting antibody-protein complexes are captured using protein A/G-conjugated beads.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads. The eluates are then separated by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies against Peli1, SNAIL, and SLUG to detect the presence and relative amounts of these proteins in the complex. A reduction in the amount of SNAIL/SLUG co-immunoprecipitated with Peli1 in the this compound treated sample compared to the control indicates disruption of the interaction.[1]

Scratch Wound Healing Assay

Objective: To assess the effect of this compound on tumor cell migration in vitro.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a multi-well plate and grown to form a confluent monolayer.

-

Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer, simulating a wound.

-

Treatment: The cells are washed to remove detached cells, and fresh media containing either this compound at various concentrations or a vehicle control is added.

-

Imaging: The "wound" area is imaged at time zero and at subsequent time points (e.g., every 24 hours) using a microscope.

-

Data Analysis: The width of the scratch is measured at different points for each time point and condition. The rate of wound closure is calculated to determine the effect of this compound on cell migration.[1]

In Vivo Lung Metastasis Model

Objective: To evaluate the anti-metastatic efficacy of this compound in a preclinical animal model.

Methodology:

-

Animal Model: Immunocompromised mice are used.

-

Tumor Cell Inoculation: A suspension of triple-negative breast cancer cells is injected into the tail vein of the mice to induce experimental lung metastasis.

-

Treatment Regimen: The mice are randomly assigned to treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection) according to a predetermined schedule and dosage, while the control group receives a vehicle.

-

Monitoring: The health and body weight of the mice are monitored throughout the study.

-

Endpoint Analysis: After a defined period, the mice are euthanized, and their lungs are harvested. The number and size of metastatic nodules on the lung surface are counted. Lungs may also be processed for histological analysis to confirm the presence of metastases. The efficacy of this compound is determined by comparing the metastatic burden in the treated group to the control group.[1]

Signaling Pathways and Mechanism of Action

Peli1 promotes the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, by stabilizing the transcription factors SNAIL and SLUG.[2] Peli1-mediated K63-linked polyubiquitination of SNAIL and SLUG protects them from degradation, leading to increased levels of these proteins.[2] SNAIL and SLUG, in turn, repress the expression of E-cadherin, a crucial component of cell-cell adhesion, thereby promoting cell migration and invasion.[2]

This compound exerts its anti-metastatic effect by inhibiting the E3 ligase activity of Peli1. This prevents the ubiquitination and subsequent stabilization of SNAIL and SLUG, leading to their degradation. The resulting decrease in SNAIL and SLUG levels leads to the upregulation of E-cadherin, which in turn suppresses cancer cell migration and metastasis.[1]

Caption: this compound inhibits Peli1, preventing SNAIL/SLUG stabilization and suppressing metastasis.

Experimental Workflow

The discovery and preclinical validation of this compound followed a logical progression from target identification to in vivo efficacy studies.

Caption: Workflow for the discovery and development of this compound.

Conclusion

This compound is a promising preclinical candidate for the inhibition of Peli1, an E3 ubiquitin ligase implicated in cancer metastasis. Its development was based on a rational design strategy leveraging a natural product scaffold. The inhibitor has demonstrated target engagement, a clear mechanism of action in disrupting the Peli1-SNAIL/SLUG axis, and efficacy in cellular and animal models of triple-negative breast cancer metastasis. Further investigation is warranted to fully elucidate its therapeutic potential.

References

The Multifaceted Role of PELI1 E3 Ligase: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Pellino E3 Ubiquitin Protein Ligase 1 (PELI1) is a highly conserved and critical regulator of cellular signaling, primarily within the immune system. As a RING-like domain-containing E3 ubiquitin ligase, PELI1 orchestrates the ubiquitination of a diverse array of substrate proteins, thereby modulating their activity, stability, and subcellular localization. This post-translational modification plays a pivotal role in the signal transduction of key pathways, including Toll-like receptor (TLR), Interleukin-1 receptor (IL-1R), T-cell receptor (TCR), and Tumor Necrosis Factor (TNF) signaling. Consequently, PELI1 is deeply implicated in the regulation of both innate and adaptive immunity, and its dysregulation is associated with a spectrum of human diseases, including autoimmune disorders, cancer, and neurodegenerative conditions. This technical guide provides an in-depth exploration of the core functions of PELI1, presenting quantitative data, detailed experimental methodologies, and visual representations of its involvement in key signaling cascades to support further research and therapeutic development.

Core Functions and Molecular Mechanisms

PELI1 functions as a scaffold protein and an E3 ubiquitin ligase, mediating the transfer of ubiquitin to specific lysine residues on its target substrates. This process can result in the formation of various polyubiquitin chains, with the linkage type determining the functional outcome. PELI1 has been shown to catalyze the formation of Lysine 11 (K11), Lysine 48 (K48), and Lysine 63 (K63)-linked polyubiquitin chains.[1][2] K48-linked chains typically target proteins for proteasomal degradation, while K63-linked chains are often involved in non-proteolytic functions such as signal transduction, protein kinase activation, and protein-protein interactions.[1][2]

The catalytic activity of PELI1 is regulated by phosphorylation. Upon stimulation of upstream receptors, such as TLRs and IL-1R, PELI1 is phosphorylated by kinases like IL-1 receptor-associated kinase 1 (IRAK1), IRAK4, and TANK-binding kinase 1 (TBK1), leading to its activation.[3][4]

Quantitative Data on PELI1 Interactions and Activity

The ability of PELI1 to recognize and bind to its substrates is crucial for its function. This recognition is often mediated by its forkhead-associated (FHA) domain, which binds to phosphothreonine motifs on target proteins. The affinity of these interactions can be quantified to understand the specificity of PELI1-substrate recognition.

| Substrate (Phosphopeptide) | Interacting Domain | Method | Dissociation Constant (KD) | Reference |

| IRAK1 (pT141-derived peptide) | PELI1 FHA domain | Fluorescence Polarization | 1.1 µM | [5] |

| IRAK1 (pT141+3Y peptide) | PELI1 FHA domain | Fluorescence Polarization | 0.82 µM | [5] |

| IRAK1 (pT141+3S peptide) | PELI1 FHA domain | Fluorescence Polarization | 3.8 µM | [5] |

Table 1: Binding Affinities of PELI1 FHA Domain with IRAK1 Phosphopeptides. This table summarizes the dissociation constants (KD) for the interaction between the FHA domain of PELI1 and various phosphothreonine-containing peptides derived from its substrate, IRAK1. The data highlights the preference of PELI1 for specific recognition motifs.

While specific kinetic parameters such as Km and kcat for PELI1's E3 ligase activity are not extensively reported in the literature, the functional consequences of its enzymatic activity on downstream signaling have been quantitatively assessed in various studies.

Key Signaling Pathways Regulated by PELI1

PELI1 is a central node in several critical signaling pathways that govern inflammation and immunity. Its ability to modulate these pathways underscores its importance as a potential therapeutic target.

Toll-like Receptor (TLR) and IL-1 Receptor (IL-1R) Signaling

In the TLR and IL-1R signaling pathways, PELI1 acts as a positive regulator of the pro-inflammatory response.[4][6] Upon ligand binding to these receptors, a signaling cascade is initiated that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of inflammatory cytokines. PELI1 facilitates this process by mediating the K63-linked ubiquitination of IRAK1, which serves as a scaffold for the recruitment and activation of downstream signaling components, including TRAF6 and the IKK complex.[6][7]

T-Cell Receptor (TCR) Signaling and T-Cell Tolerance

In contrast to its pro-inflammatory role in innate immunity, PELI1 functions as a negative regulator of T-cell activation and is crucial for maintaining peripheral T-cell tolerance.[8] Upon TCR stimulation, PELI1 mediates the K48-linked ubiquitination and subsequent proteasomal degradation of the NF-κB subunit c-Rel.[4] This degradation of c-Rel dampens T-cell activation, preventing excessive immune responses and autoimmunity.[8]

Regulation of Necroptosis

PELI1 plays a dual role in regulating programmed cell death pathways. It is essential for the execution of necroptosis, a form of programmed necrosis, by mediating the K63-linked ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[9][10] This ubiquitination event is critical for the formation of the necrosome complex, which includes RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL), ultimately leading to cell death.[1][9] Conversely, PELI1 can also promote the K48-linked ubiquitination and degradation of RIPK3, thereby exerting an anti-necroptotic function under certain conditions.[6][11]

Detailed Methodologies for Key Experiments

To facilitate further investigation into PELI1 function, this section provides detailed protocols for key experiments that have been instrumental in elucidating its molecular mechanisms.

In Vitro Ubiquitination Assay for PELI1-mediated Substrate Modification

This protocol is adapted from studies investigating the ubiquitination of RIPK3 by PELI1.[11]

Objective: To determine if a substrate protein is ubiquitinated by PELI1 in a cell-free system.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzymes (e.g., UbcH5a, UbcH5b, UbcH5c)[11]

-

Recombinant human PELI1 (E3 ligase)

-

Recombinant substrate protein (e.g., RIPK3)[11]

-

Human ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies: anti-substrate, anti-ubiquitin (total, K48-specific, K63-specific), anti-PELI1

Procedure:

-

Set up the ubiquitination reaction in a final volume of 20-30 µL.

-

Combine the following components in a microcentrifuge tube on ice:

-

E1 enzyme (e.g., 100 nM)

-

E2 enzyme (e.g., 500 nM)

-

PELI1 (e.g., 200 nM)

-

Substrate protein (e.g., 1 µM)

-

Ubiquitin (e.g., 10 µM)

-

ATP (e.g., 2 mM)

-

Ubiquitination reaction buffer (1X)

-

-

Include a negative control reaction lacking ATP or PELI1.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform Western blotting with antibodies against the substrate protein to detect higher molecular weight species corresponding to ubiquitinated forms.

-

To confirm ubiquitination and determine the linkage type, perform Western blotting with anti-ubiquitin, anti-K48, and anti-K63 antibodies.

-

An anti-PELI1 blot can be performed to confirm E3 ligase auto-ubiquitination.[11]

Co-Immunoprecipitation (Co-IP) to Detect PELI1-Substrate Interaction

This protocol is based on methods used to demonstrate the interaction between PELI1 and c-Rel in T-cells.[4]

Objective: To determine if PELI1 physically interacts with a putative substrate protein in a cellular context.

Materials:

-

Cell line or primary cells expressing the proteins of interest.

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).

-

Antibody for immunoprecipitation (IP) targeting PELI1 or the substrate protein.

-

Isotype control IgG for the IP antibody.

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies for Western blotting: anti-PELI1 and anti-substrate protein.

Procedure:

-

Culture and treat cells as required for the specific experiment.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysates with the IP antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with cold wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PELI1 and the substrate protein. The presence of the substrate in the PELI1 IP (and vice versa) indicates an interaction.

Chromatin Immunoprecipitation (ChIP) Assay to Analyze PELI1-Regulated Transcription Factor Binding

This protocol provides a general framework for investigating the effect of PELI1 on the binding of a transcription factor (e.g., NF-κB) to the promoter of a target gene.

Objective: To determine if PELI1 modulates the association of a specific transcription factor with a target DNA sequence in vivo.

Materials:

-

Cells expressing the transcription factor of interest and where PELI1's function is being investigated.

-

Formaldehyde for cross-linking.

-

Glycine to quench the cross-linking reaction.

-

Cell lysis and nuclear lysis buffers.

-

Sonication buffer (containing SDS).

-

ChIP dilution buffer.

-

Antibody against the transcription factor of interest (e.g., anti-p65 for NF-κB).

-

Isotype control IgG.

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffers (low salt, high salt, LiCl).

-

Elution buffer.

-

Proteinase K.

-

Phenol:chloroform:isoamyl alcohol for DNA purification.

-

Primers for qPCR targeting the promoter region of interest and a negative control region.

-

qPCR master mix and instrument.

Procedure:

-

Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclei in sonication buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.

-

Clarify the sonicated chromatin by centrifugation.

-

Dilute the chromatin in ChIP dilution buffer and pre-clear with protein A/G beads.

-

Save a portion of the pre-cleared chromatin as "input" control.

-

Incubate the remaining chromatin with the antibody against the transcription factor or control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.

-

Perform qPCR using primers specific to the target promoter and a negative control region on both the immunoprecipitated DNA and the input DNA.

-

Analyze the qPCR data to determine the enrichment of the target promoter sequence in the transcription factor IP compared to the control IgG IP, normalized to the input.

Conclusion and Future Directions

PELI1 is a multifaceted E3 ubiquitin ligase that plays a pivotal role in the intricate regulation of immune responses and cellular homeostasis. Its dual functionality as both a positive and negative regulator in different signaling pathways highlights the complexity of its biological functions. The detailed understanding of its substrate specificity, the types of ubiquitin chains it assembles, and its regulation is paramount for the development of targeted therapeutics. While significant progress has been made in elucidating the roles of PELI1 in various diseases, further research is needed to fully understand its enzymatic kinetics and the complete spectrum of its interacting partners in different cellular contexts. The experimental protocols provided herein offer a robust framework for researchers to further unravel the complexities of PELI1 function and to explore its potential as a therapeutic target for a range of human pathologies.

References

- 1. Biology of Pellino1: a potential therapeutic target for inflammation in diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biology of Pellino1: a potential therapeutic target for inflammation in diseases and cancers [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. Peli: a family of signal-responsive E3 ubiquitin ligases mediating TLR signaling and T-cell tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pellino E3 Ubiquitin Ligases Recognize Specific Phosphothreonine Motifs and Have Distinct Substrate Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. The IRAK-catalysed activation of the E3 ligase function of Pellino isoforms induces the Lys63-linked polyubiquitination of IRAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peli1 negatively regulates T-cell activation and prevents autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. PELI1 functions as a dual modulator of necroptosis and apoptosis by regulating ubiquitination of RIPK1 and mRNA levels of c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. song.korea.ac.kr [song.korea.ac.kr]

Peli1-IN-1 and its Effect on mTORC1 Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the E3 ubiquitin ligase Pellino1 (Peli1) and its role in the regulation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. It explores the mechanism by which Peli1 negatively modulates mTORC1 activity through the ubiquitination of Tuberous Sclerosis Complex 1 (TSC1). Furthermore, this guide introduces Peli1-IN-1, a potent inhibitor of Peli1, and discusses its potential as a therapeutic agent for diseases characterized by dysregulated mTORC1 signaling, such as cancer. Detailed experimental protocols for studying the Peli1-mTORC1 axis and quantitative data on Peli1 inhibition are presented to facilitate further research and drug development in this area.

Introduction: Peli1 as a Regulator of mTORC1

Pellino1 (Peli1) is a highly conserved E3 ubiquitin ligase that plays a crucial role in various cellular processes, including immune responses and inflammation.[1][2] It functions by catalyzing the attachment of ubiquitin molecules to substrate proteins, thereby altering their function, localization, or stability.[1] Peli1 is primarily known for its involvement in signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1]

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. mTORC1 is a master regulator of cell growth, proliferation, and metabolism, responding to a variety of upstream stimuli including growth factors and nutrients.[3][4] Dysregulation of the mTORC1 pathway is a hallmark of many human diseases, most notably cancer.[3]

Recent studies have identified Peli1 as a critical negative regulator of mTORC1 signaling.[5][6][7] This regulation is pivotal in contexts such as antitumor T cell responses, where Peli1-mediated suppression of mTORC1 can impact T cell metabolism and function.[5][6]

The Peli1-mTORC1 Signaling Pathway

Peli1 exerts its inhibitory effect on mTORC1 through the ubiquitination of the Tuberous Sclerosis Complex 1 (TSC1).[5][6][7] The TSC1 and TSC2 proteins form a heterodimeric complex that acts as a GTPase-activating protein (GAP) for the small GTPase Rheb.[8] Rheb, in its GTP-bound state, is a direct and potent activator of mTORC1.[4]

The mechanism of Peli1-mediated mTORC1 regulation can be summarized in the following steps:

-

Peli1-mediated Ubiquitination of TSC1: Peli1 catalyzes the attachment of K63-linked polyubiquitin chains to TSC1.[5][6] Unlike K48-linked ubiquitination, which typically targets proteins for proteasomal degradation, K63-linked ubiquitination often serves a non-degradative, regulatory role.[9]

-

Stabilization of the TSC1/TSC2 Complex: The ubiquitination of TSC1 by Peli1 promotes and stabilizes the formation of the TSC1/TSC2 complex.[5][6][7]

-

Inhibition of Rheb: The stable TSC1/TSC2 complex functions as a GAP to convert Rheb-GTP to its inactive GDP-bound state.[8]

-

Inhibition of mTORC1: With Rheb in its inactive state, mTORC1 is no longer activated, leading to the downstream suppression of protein synthesis and cell growth.[4]

This signaling cascade is depicted in the following diagram:

References

- 1. The TSC1-TSC2 complex consists of multiple TSC1 and TSC2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PELI1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. mdpi.com [mdpi.com]

- 5. embopress.org [embopress.org]

- 6. The E3 ubiquitin ligase Peli1 regulates the metabolic actions of mTORC1 to suppress antitumor T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The TSC1-TSC2 Complex Is Required for Proper Activation of mTOR Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biology of Pellino1: a potential therapeutic target for inflammation in diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]

Peli1-IN-1: A Potential Therapeutic Agent Targeting the Core of Tumor Progression and Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pellino-1 (Peli1), a crucial E3 ubiquitin ligase, has emerged as a significant therapeutic target due to its central role in regulating inflammatory signaling pathways and its involvement in the progression of various diseases, including cancer. This technical guide provides a comprehensive overview of Peli1-IN-1, a potent and specific small molecule inhibitor of Peli1. This compound, a resveratrol-derived compound, has demonstrated promising anti-tumor activity, particularly in the context of triple-negative breast cancer (TNBC) metastasis. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the intricate signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating Peli1-targeted therapies.

Introduction to Peli1 and its Role in Disease

Peli1 is a highly conserved E3 ubiquitin ligase that plays a pivotal role in innate and adaptive immunity by mediating the ubiquitination of target proteins.[1] Through its E3 ligase activity, Peli1 can attach different types of ubiquitin chains, primarily K48- and K63-linked, to its substrates, leading to either their degradation by the proteasome or the modulation of their activity and localization.[1] This regulatory function places Peli1 at the crossroads of several critical signaling pathways, including:

-

Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) Signaling: Peli1 is a key component of the TLR and IL-1R signaling cascades, which are essential for recognizing pathogen-associated molecular patterns and initiating inflammatory responses.[1]

-

NF-κB Signaling: Peli1 influences both the canonical and non-canonical NF-κB pathways, which are central regulators of inflammation, immunity, and cell survival.[1]

-

MAPK Signaling: Peli1 can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), which are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1]

-

mTORC1 Signaling: Peli1 has been shown to regulate the metabolic actions of mTORC1, a key kinase that controls cell growth and metabolism, thereby suppressing antitumor T cell responses.[2]

Given its multifaceted role, dysregulation of Peli1 activity has been implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer.[1] In the context of cancer, Peli1 has been shown to promote tumor progression and metastasis, making it an attractive target for therapeutic intervention.[3]

This compound: A Potent Inhibitor of Peli1

This compound, also referred to as compound 3d, is a resveratrol-derived small molecule that has been identified as a potent inhibitor of Peli1.[4]

Mechanism of Action

This compound exerts its therapeutic effect by directly binding to Peli1 and inhibiting its E3 ubiquitin ligase activity. In the context of triple-negative breast cancer (TNBC), Peli1 has been shown to stabilize the transcription factors SNAIL and SLUG, which are key drivers of the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[5][6] this compound disrupts the interaction between Peli1 and SNAIL/SLUG, leading to their degradation and subsequent inhibition of TNBC metastasis.[3]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 8.2 µM | Fluorescence Quenching Assay | [3] |

| Half Maximal Effective Concentration (EC50) | 2.2 µM | In vitro functional assay | [1] |

Key Signaling Pathways Modulated by this compound

This compound, by inhibiting Peli1, can modulate several key signaling pathways implicated in cancer and inflammation. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Interleukin-1 Receptor (IL-1R) Signaling Pathway

Caption: IL-1R signaling cascade and the inhibitory effect of this compound.

Peli1-mTORC1 Signaling in T-cells

Caption: Peli1-mediated regulation of mTORC1 signaling in T-cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Fluorescence Quenching Assay for Kd Determination

This protocol is a general guideline for determining the binding affinity of this compound to Peli1 using the intrinsic tryptophan fluorescence quenching method.

Materials:

-

Purified recombinant Peli1 protein

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

Fluorometer

Procedure:

-

Prepare a solution of Peli1 protein in the assay buffer at a fixed concentration (e.g., 1-5 µM).

-

Record the intrinsic tryptophan fluorescence emission spectrum of the Peli1 solution (excitation at ~295 nm, emission scan from ~310 to 400 nm). The peak emission wavelength should be determined.

-

Titrate the Peli1 solution with increasing concentrations of this compound. After each addition, allow the mixture to equilibrate for a few minutes before recording the fluorescence intensity at the peak emission wavelength.

-

Correct the fluorescence intensity for the inner filter effect if the inhibitor absorbs at the excitation or emission wavelengths.

-

Plot the change in fluorescence intensity (ΔF) against the concentration of this compound.

-

The dissociation constant (Kd) can be determined by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).

Co-immunoprecipitation (Co-IP) for Peli1-SNAIL/SLUG Interaction

This protocol describes how to investigate the disruption of the Peli1-SNAIL/SLUG interaction by this compound in TNBC cells (e.g., MDA-MB-231).

Materials:

-

MDA-MB-231 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-Peli1, anti-SNAIL, anti-SLUG, and control IgG

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture MDA-MB-231 cells to ~80-90% confluency.

-

Treat the cells with this compound or vehicle (DMSO) for the desired time and concentration.

-

Lyse the cells in lysis buffer and collect the supernatant after centrifugation.

-

Pre-clear the lysates by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with the anti-Peli1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using anti-SNAIL and anti-SLUG antibodies to detect co-immunoprecipitated proteins.

Scratch Wound Healing Assay

This assay is used to assess the effect of this compound on the migration of TNBC cells.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Culture plates (e.g., 6-well plates)

-

Pipette tips (e.g., p200)

-

Microscope with a camera

Procedure:

-

Seed MDA-MB-231 cells in a 6-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh culture medium containing different concentrations of this compound or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) until the scratch in the control well is nearly closed.

-

The area of the scratch can be quantified using software like ImageJ. The rate of wound closure is then calculated to determine the effect of this compound on cell migration.

In Vivo Lung Metastasis Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a TNBC lung metastasis model using luciferase-expressing MDA-MB-231 cells.

Animals:

-

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice)

Materials:

-

Luciferase-expressing MDA-MB-231 cells

-

This compound

-

Vehicle for in vivo administration

-

Bioluminescence imaging system (e.g., IVIS)

-

D-luciferin

Procedure:

-

Inject luciferase-expressing MDA-MB-231 cells (e.g., 1 x 10^6 cells) into the tail vein of the mice to induce lung metastases.[7]

-

After a few days to allow for tumor cell seeding, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups. The dosing regimen (dose, frequency, and route of administration) should be optimized based on preliminary studies.

-

Monitor tumor burden regularly (e.g., weekly) using bioluminescence imaging. Inject mice with D-luciferin and acquire images using an IVIS or similar system.[8]

-

Quantify the bioluminescent signal from the lung region to assess the progression of metastasis.[9]

-

At the end of the study, euthanize the mice and excise the lungs for histological analysis (e.g., H&E staining) to confirm and quantify metastatic nodules.[10]

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a clear mechanism of action targeting the E3 ubiquitin ligase activity of Peli1. Its ability to disrupt the Peli1-SNAIL/SLUG axis and inhibit TNBC metastasis in preclinical models highlights its potential as a novel anti-cancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation and development of this compound and other Peli1 inhibitors.

Future research should focus on:

-

Comprehensive pharmacokinetic and pharmacodynamic studies of this compound.

-

Evaluation of the efficacy of this compound in a broader range of cancer models and inflammatory diseases.

-

Identification of biomarkers to predict patient response to Peli1-targeted therapies.

-

Optimization of the chemical structure of this compound to improve its potency and drug-like properties.

The continued exploration of Peli1 inhibitors holds the potential to deliver new and effective treatments for a variety of debilitating diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. embopress.org [embopress.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Resistomycin attenuates triple-negative breast cancer progression by inhibiting E3 ligase Pellino-1 and inducing SNAIL/SLUG degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Bioluminescent animal models of human breast cancer for tumor biomass evaluation and metastasis detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Role of Peli1 in Autoimmune Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pellino-1 (Peli1) is a RING-like E3 ubiquitin ligase that has emerged as a critical, yet complex, regulator of immune homeostasis and autoimmune diseases. Its function is highly context-dependent, varying significantly between different immune cell types. In T lymphocytes, Peli1 acts as a crucial checkpoint, negatively regulating T-cell activation and maintaining peripheral tolerance; its absence leads to systemic autoimmunity. Conversely, in myeloid cells such as microglia, Peli1 promotes pro-inflammatory signaling, contributing to the pathogenesis of neuroinflammation. In B cells, Peli1 restrains autoantibody production by inhibiting the noncanonical NF-κB pathway. This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and cell-specific functions of Peli1 in the context of autoimmune disorders such as multiple sclerosis, systemic lupus erythematosus, and rheumatoid arthritis. We present quantitative data from key studies, detailed experimental protocols, and visual summaries of the core signaling pathways to support further research and therapeutic development targeting this multifaceted protein.

Peli1 Signaling Pathways in Immune Regulation

Peli1 exerts its function by catalyzing the attachment of ubiquitin chains to substrate proteins, leading to their degradation or altered function. The type of ubiquitin linkage (e.g., K48-linked for degradation, K63-linked for signaling) is critical to the outcome. Peli1's role in autoimmunity is best understood by examining its distinct actions in T cells, microglia, and B cells.

Negative Regulation of T-Cell Activation

In T cells, Peli1 is a key factor in maintaining peripheral tolerance and preventing hyperactivation.[1][2] Peli1-deficient mice spontaneously develop autoimmunity characterized by multiorgan inflammation and the production of autoantibodies.[2][3] This is attributed to two primary mechanisms:

-

c-Rel Degradation: Upon T-cell receptor (TCR) and CD28 co-stimulation, Peli1 targets the NF-κB transcription factor c-Rel for K48-linked ubiquitination and subsequent proteasomal degradation.[3][4] This action prevents the excessive accumulation of nuclear c-Rel, thereby raising the threshold for T-cell activation.[3] In the absence of Peli1, c-Rel accumulates, leading to T-cell hyper-responsiveness.[3]

-

mTORC1 Pathway Inhibition: Peli1 also regulates T-cell metabolism by controlling the mTORC1 pathway. It mediates the K63-linked (non-degradative) ubiquitination of TSC1, a key component of the mTORC1-inhibitory TSC complex.[5][6] This ubiquitination promotes the stability of the TSC1-TSC2 complex, suppressing mTORC1 activity and downstream metabolic reprogramming, such as glycolysis.[5][6][7] Peli1 deficiency leads to enhanced mTORC1 signaling and a hypermetabolic state, which supports augmented effector T-cell function.[5][6]

Pro-inflammatory Role in Microglia

In stark contrast to its function in T cells, Peli1 is a pro-inflammatory mediator in microglia, the resident immune cells of the central nervous system (CNS). This role is particularly relevant in the context of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[8][9]

-

TRAF3 Degradation: In microglia, Peli1 is essential for Toll-like receptor (TLR)-mediated activation of MAP kinases (MAPKs).[9][10] It functions by promoting the degradation of TNF receptor-associated factor 3 (TRAF3), a potent inhibitor of the MAPK pathway.[9][10] Peli1-mediated TRAF3 degradation unleashes MAPK signaling (p38, JNK, ERK), leading to the production of pro-inflammatory cytokines and chemokines.[10][11] This process promotes the recruitment and reactivation of pathogenic T cells within the CNS, driving neuroinflammation.[8][9] Consequently, Peli1-deficient mice are highly resistant to EAE induction.[8][9]

Regulation of B-Cell Function and Lupus

In B cells, Peli1 plays a protective role against autoimmunity, particularly in models of systemic lupus erythematosus (SLE).

-

NIK Degradation: Peli1 has a B cell-intrinsic function to protect against lupus-like autoimmunity by restraining the noncanonical NF-κB pathway.[12][13] It acts as the E3 ligase that mediates K48-linked ubiquitination and degradation of NF-κB-inducing kinase (NIK), the master kinase of this pathway.[12][13] Peli1 deficiency in B cells leads to NIK accumulation, heightened noncanonical NF-κB signaling, and consequently, increased autoantibody production.[12][13] In humans, PELI1 levels have been found to negatively correlate with disease severity in SLE patients.[12][13]

Quantitative Data Summary

The effects of Peli1 deficiency have been quantified in various experimental models of autoimmune disease.

Table 1: Effects of Peli1 Deficiency in Mouse Models of Autoimmunity

| Model / Assay | Genotype | Observation | Finding | Reference |

| Spontaneous Autoimmunity | Peli1 KO | Antinuclear Antibodies (ANA) | Significantly higher serum levels of ANA compared to Wild-Type (WT) mice. | [3] |

| Spontaneous Autoimmunity | Peli1 KO | T-Cell Phenotype (Spleen) | Marked increase in memory T cells (CD44hiCD62Llo) and decrease in naïve T cells (CD44loCD62Lhi). | [3] |

| In Vitro T-Cell Stimulation | Peli1 KO CD4+ T cells | Cytokine Secretion (IL-2) | ~2-3 fold increase in IL-2 production upon anti-CD3/CD28 stimulation compared to WT. | [14] |

| In Vitro T-Cell Stimulation | Peli1 KO CD8+ T cells | Cytokine Secretion (IFN-γ) | ~2-4 fold increase in IFN-γ production upon anti-CD3/CD28 stimulation compared to WT. | [14] |

| EAE Model (Neuroinflammation) | Peli1 KO | Mean Clinical Score (Peak) | Peak score of ~1.0-1.5 in Peli1 KO mice vs. ~3.0-3.5 in WT mice, indicating strong resistance to disease. | [9] |

| EAE Model (Neuroinflammation) | Peli1 KO | CNS Immune Infiltration | Drastically reduced infiltration of CD45hi immune cells (including CD4+ T cells) into the CNS at day 15 post-immunization. | [9] |

| Lupus Model | B-cell specific Peli1 KO | Serum Anti-dsDNA IgG | Significantly enhanced levels of anti-dsDNA antibodies compared to WT controls after disease induction. | [13] |

| T-Cell Metabolism | Peli1 KO CD8+ T cells | Glycolysis Gene Expression | Significant upregulation of Glut1, Hk2, Hif1a, and Myc mRNA upon activation compared to WT cells. | [6] |

Key Experimental Protocols

Reproducing findings in autoimmunity research requires standardized and detailed protocols for disease induction and assessment.

Protocol for MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice

This protocol is widely used to model T-cell mediated CNS inflammation as seen in multiple sclerosis.[15][16] Peli1-deficient mice are highly resistant to this disease model.[9]

-

Animals: C57BL/6 mice, 8-12 weeks old.

-

Antigen Emulsion Preparation:

-

Dissolve Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.

-

Create a 1:1 water-in-oil emulsion by mixing the MOG₃₅₋₅₅ solution and the CFA. Emulsify using two glass Luer-lock syringes connected by a stopcock until a thick, stable emulsion is formed (a drop should not disperse in water).

-

-

Immunization (Day 0):

-

Anesthetize mice appropriately.

-

Inject 100 µL of the emulsion subcutaneously into each of the two flanks (total volume 200 µL per mouse, containing 200 µg of MOG₃₅₋₅₅).

-

Administer 200-400 ng of Pertussis Toxin (PTx) in 200 µL of sterile PBS via intraperitoneal (i.p.) injection.[15]

-

-

Second PTx Injection (Day 2):

-

Administer a second dose of PTx (200-400 ng in 200 µL PBS, i.p.).

-

-

Clinical Scoring (Daily from Day 7):

-

Monitor mice daily for clinical signs of EAE and record body weight.

-

Scoring Scale: [17]

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or ataxia.

-

3: Complete hind limb paralysis.

-

4: Hind limb paralysis and forelimb weakness.

-

5: Moribund or dead.

-

Half-points (e.g., 2.5) can be used for intermediate symptoms.

-

-

Protocol for Collagen-Induced Arthritis (CIA) in DBA/1 Mice

CIA is a widely used model for studying the pathology of rheumatoid arthritis, involving both T and B cell responses to type II collagen.[1][8][18]

-

Animals: DBA/1 mice, 7-8 weeks old.

-

Collagen Solution Preparation:

-

Dissolve bovine or chicken type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

-

-

Primary Immunization (Day 0):

-

Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA) containing 1 mg/mL of M. tuberculosis.

-

Inject 100 µL of the emulsion (containing 100 µg of collagen) subcutaneously at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a 1:1 emulsion of the collagen solution with Incomplete Freund's Adjuvant (IFA).

-

Inject 100 µL of the emulsion (100 µg collagen) subcutaneously at a different site near the base of the tail.[19]

-

-

Arthritis Assessment (From Day 21):

-

Begin monitoring mice 3-4 times per week for signs of arthritis.

-

Scoring System (per paw):

-

0: No evidence of erythema or swelling.

-

1: Erythema and mild swelling confined to the mid-foot or ankle joint.

-

2: Erythema and mild swelling extending from the ankle to the mid-foot.

-

3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4: Erythema and severe swelling encompassing the ankle, foot, and digits.

-

-

The maximum score per mouse is 16.

-

Peli1 as a Therapeutic Target

The dichotomous role of Peli1 makes it a complex but compelling therapeutic target.[20]

-

For Systemic Autoimmunity (Lupus, RA): Enhancing Peli1 function or expression, particularly in T cells and B cells, could be a therapeutic strategy. This might involve developing molecules that stabilize Peli1 or promote its activity, thereby reinforcing immune tolerance by increasing the degradation of c-Rel and NIK.

-

For Neuroinflammation (Multiple Sclerosis): Inhibiting Peli1 function, specifically in microglia, presents a promising approach.[20] A Peli1 inhibitor could block the degradation of TRAF3, suppress MAPK-driven inflammation within the CNS, and ameliorate disease without causing broad systemic immunosuppression.[8][9]

The cell-specific nature of Peli1's function is the primary challenge. A successful therapeutic strategy will likely require targeted delivery or the development of inhibitors that can preferentially access the desired cell compartment (e.g., crossing the blood-brain barrier for MS) to avoid undesirable effects in other immune cell populations.

Conclusion

Peli1 is a pivotal E3 ubiquitin ligase that enforces distinct, opposing outcomes in different immune lineages, making it a central figure in the landscape of autoimmune disease. Its role as a brake on T and B cell activation contrasts sharply with its function as an accelerator of microglial inflammation. This duality highlights the intricate cell-specific wiring of immune signaling pathways. Future research focused on dissecting the upstream regulators of Peli1 expression and activity in these different contexts, along with the development of cell-type-specific inhibitors or activators, will be paramount to successfully translating our understanding of Peli1 biology into effective therapies for autoimmune diseases.

References

- 1. chondrex.com [chondrex.com]

- 2. embopress.org [embopress.org]

- 3. Peli1 negatively regulates T-cell activation and prevents autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Key Role for NF-κB Transcription Factor c-Rel in T-Lymphocyte-Differentiation and Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. The E3 ubiquitin ligase Peli1 regulates the metabolic actions of mTORC1 to suppress antitumor T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peli1 promotes microglia-mediated CNS inflammation by regulating Traf3 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peli1 promotes microglia-mediated CNS inflammation by regulating Traf3 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 17. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]

- 18. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 19. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]

- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Methodological & Application

Application Notes: Peli1-IN-1 In Vitro Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro ubiquitination assay to evaluate the inhibitory activity of Peli1-IN-1, a potent inhibitor of the E3 ubiquitin ligase Peli1.[1]

Introduction

Pellino1 (Peli1) is a highly conserved E3 ubiquitin ligase that plays a critical role in regulating inflammation and immune responses.[2][3] It functions within multiple signaling pathways, including those initiated by Interleukin-1 receptors (IL-1R) and Toll-like receptors (TLRs), ultimately modulating the activation of NF-κB and MAPK.[2][4][5] Peli1 can mediate the formation of various polyubiquitin chains, such as K48- and K63-linked chains, on its substrates.[2][4] K48-linked chains typically target proteins for proteasomal degradation, while K63-linked chains are involved in signaling complex formation and activation.[2] Given its central role in inflammatory signaling, Peli1 has emerged as a potential therapeutic target for various diseases.[3]

This compound has been identified as a potent inhibitor of Peli1, presenting a valuable tool for studying Peli1 function and as a potential starting point for therapeutic development.[1] This protocol details an in vitro ubiquitination assay to quantify the inhibitory effect of this compound on Peli1's E3 ligase activity.

Peli1 Signaling Pathway

Peli1 is a key component in innate immune signaling. Upon stimulation of receptors like IL-1R or TLRs, a complex is formed involving MyD88 and IRAK kinases.[2][4] Peli1 is recruited to this complex and, once activated via phosphorylation by kinases like IRAK1/4, it mediates the K63-linked polyubiquitination of target proteins such as IRAK1 and TRAF6.[4][6] This ubiquitination event serves as a scaffold to recruit and activate downstream kinases like TAK1, leading to the activation of the IKK complex and subsequent NF-κB activation.[2][4]

Caption: Peli1 signaling pathway from TLR/IL-1R to NF-κB activation.

Quantitative Data

The following table should be used to record and summarize results from the in vitro assay, such as the half-maximal inhibitory concentration (IC50) of this compound.

| Compound | Target | Assay Type | Substrate | IC50 (nM) | Replicates (n) | Notes |

| This compound | Peli1 | Ubiquitination | IRAK1 | User Defined | User Defined | Measures inhibition of substrate ubiquitination. |

| Control | Peli1 | Ubiquitination | IRAK1 | N/A | User Defined | DMSO vehicle control. |

Experimental Protocol: In Vitro Peli1 Ubiquitination Assay

This protocol is adapted from standard biochemical ubiquitination assays and tailored for testing inhibitors of Peli1.[7][8] The principle is to reconstitute the ubiquitination cascade in a test tube and measure the modification of a known Peli1 substrate, such as IRAK1, in the presence and absence of this compound.

Materials and Reagents

-

Enzymes:

-

Human Recombinant E1 Ubiquitin Activating Enzyme (e.g., UBE1)

-

Human Recombinant E2 Ubiquitin Conjugating Enzyme (e.g., UbcH5a/b/c or Ubc13/Uev1a for K63 chains)[4]

-

Human Recombinant Peli1 (E3 Ligase)

-

-

Substrates & Cofactors:

-

Inhibitor:

-

This compound (dissolved in DMSO)

-

-

Buffers & Solutions:

-

10X Ubiquitination Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT. Store at -20°C.

-

ATP Stock Solution: 100 mM ATP in water (pH 7.5). Store at -20°C.

-

Reaction Stop Solution: 4X SDS-PAGE loading buffer (e.g., Laemmli buffer).

-

-

Detection:

-

Primary antibodies: Anti-IRAK1 (or other substrate), Anti-Ubiquitin

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)

-

Chemiluminescence substrate

-

Experimental Workflow

Caption: Workflow for the Peli1 in vitro ubiquitination assay.

Step-by-Step Procedure

-

Preparation:

-

Thaw all enzymes, substrates, and ubiquitin on ice.

-

Prepare a working solution of 10 mM ATP by diluting the 100 mM stock.

-

Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in all reactions should be kept constant and low (<1%).

-

-

Reaction Setup:

-

Prepare a master mix containing all common components to ensure consistency. For a final reaction volume of 25 µL, the components can be added in the following order on ice:

-

| Component | Stock Conc. | Volume (µL) | Final Conc. |

| Nuclease-Free Water | - | Up to 25 µL | - |

| 10X Ubiquitination Buffer | 10X | 2.5 | 1X |

| E1 Enzyme (UBE1) | 10 µM | 0.25 | 100 nM |

| E2 Enzyme (e.g., UbcH5b) | 50 µM | 0.25 | 500 nM |

| Ubiquitin | 1 mg/mL | 1.0 | ~4.7 µM |

| Substrate (e.g., IRAK1) | 10 µM | 0.5 | 200 nM |

| This compound or DMSO | Varies | 1.0 | Varies (e.g., 0-10 µM) |

| Peli1 E3 Ligase | 5 µM | 0.5 | 100 nM |

| ATP | 10 mM | 2.5 | 1 mM |

-

Reaction Execution:

-

Combine water, buffer, E1, E2, Ubiquitin, and Substrate in a master mix.

-

Aliquot the master mix into reaction tubes.

-

Add the desired volume of this compound dilution or DMSO (for the positive control) to each tube.

-

Add the Peli1 E3 ligase to each tube and gently mix. A brief pre-incubation of the inhibitor with the enzyme (5-10 minutes on ice) may be beneficial.

-

Initiate the reaction by adding ATP. Mix gently. A negative control reaction should be set up without ATP.

-

Incubate the reactions at 37°C for 60-90 minutes.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding 8 µL of 4X SDS-PAGE loading buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

Detection and Analysis:

-

Load the samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for the substrate (e.g., anti-IRAK1).

-

The formation of higher molecular weight bands or a "ladder" above the unmodified substrate band indicates successful ubiquitination.

-

Inhibition by this compound will be observed as a dose-dependent decrease in the intensity of these higher molecular weight bands.

-

Quantify the band intensities using densitometry software to determine the IC50 value of this compound.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biology of Pellino1: a potential therapeutic target for inflammation in diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biology of Pellino1: a potential therapeutic target for inflammation in diseases and cancers [ouci.dntb.gov.ua]

- 4. Frontiers | The Emerging Roles of Pellino Family in Pattern Recognition Receptor Signaling [frontiersin.org]

- 5. uniprot.org [uniprot.org]

- 6. Frontiers | Biology of Pellino1: a potential therapeutic target for inflammation in diseases and cancers [frontiersin.org]

- 7. docs.abcam.com [docs.abcam.com]

- 8. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. pnas.org [pnas.org]

Peli1-IN-1: Detailed Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Peli1-IN-1, a potent inhibitor of the E3 ubiquitin ligase Pellino-1 (Peli1), in various cell culture experiments. The provided protocols are based on established methodologies and findings from recent research, offering a framework for investigating the role of Peli1 in diverse cellular processes.

Introduction

Pellino-1 (Peli1) is a crucial E3 ubiquitin ligase that plays a significant role in regulating inflammatory responses and immune signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Its involvement in the ubiquitination of key signaling proteins makes it a compelling target for therapeutic intervention in various diseases, including cancer and inflammatory disorders. This compound has emerged as a valuable tool for studying the functional consequences of Peli1 inhibition in a controlled laboratory setting. This document outlines detailed protocols for the effective use of this compound in cell culture, enabling researchers to explore its potential in their specific areas of interest.

Biochemical Properties and Mechanism of Action

This compound, also referred to as compound 3d in some literature, is a resveratrol-derived small molecule that potently inhibits the E3 ubiquitin ligase activity of Peli1.[2] The primary mechanism of action involves the binding of this compound to Peli1, thereby disrupting its ability to mediate the ubiquitination of its downstream substrates.[2]

Peli1 Signaling Pathway and Inhibition by this compound

Caption: Peli1 signaling and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Cell Line(s) | Reference |

| Binding Affinity (Kd) | 8.2 μM | - | [2] |

| Effective Concentration (Cell Migration Inhibition) | 10-20 μM | MDA-MB-231, BT-549 | [2] |

| IC50 (Cell Viability) | > 50 μM | MDA-MB-231, BT-549 | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (e.g., from MedchemExpress)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the manufacturer's datasheet, this compound is soluble in DMSO at a concentration of 100 mg/mL.[1]

-

To prepare a 10 mM stock solution, dissolve 3.2034 mg of this compound powder in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle heating or sonication may be used if precipitation occurs.[3]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Cell Viability Assay (MTT or similar)

This protocol is to assess the cytotoxic effects of this compound on your cell line of interest.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for assessing cell viability after this compound treatment.

Materials:

-

Cells of interest (e.g., MDA-MB-231, BT-549)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-